

manganese(III) phosphate monohydrate properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese(III) phosphate*

Cat. No.: *B077653*

[Get Quote](#)

An In-depth Technical Guide to **Manganese(III) Phosphate** Monohydrate ($\text{MnPO}_4 \cdot \text{H}_2\text{O}$)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **manganese(III) phosphate** monohydrate ($\text{MnPO}_4 \cdot \text{H}_2\text{O}$), a compound of interest in materials science, catalysis, and energy storage. It details its core physicochemical properties, experimental protocols for its synthesis and characterization, and its key applications.

Physicochemical Properties

Manganese(III) phosphate monohydrate is a pale-green inorganic compound.^[1] Its properties are summarized in the tables below.

General Properties

Property	Value	Source(s)
Chemical Formula	$\text{MnPO}_4 \cdot \text{H}_2\text{O}$	[1] [2] [3]
Molar Mass	167.92 g/mol	[1] [4]
Appearance	Pale-green solid; Pale grey to light cream crystalline powder	[1] [4] [5]
Density	3.16 - 3.173 g/cm ³	[1] [2] [4]
Solubility	Insoluble in water, acetonitrile, ethanol, and acetone	[1] [4] [6]

Crystallographic Data

$\text{MnPO}_4 \cdot \text{H}_2\text{O}$ possesses a monoclinic crystal structure, naturally occurring as the mineral serrabrancaite.[\[1\]](#)[\[2\]](#) The structure consists of distorted trans- $[\text{Mn}(\text{PO}_4)_4(\text{H}_2\text{O})_2]$ octahedra, with the distortion arising from the Jahn-Teller effect.[\[1\]](#)[\[2\]](#)

Parameter	Lightfoot et al. (1987)	Witzke et al. (2000)
Crystal System	Monoclinic	Monoclinic
Space Group	C2/c	C2/c
a (Å)	6.912(1)	6.914(2)
b (Å)	7.470(1)	7.468(2)
c (Å)	7.357	7.364(2)
β (°)	112.30(3)	112.29(3)
Volume (Å ³)	351.45	351.8(1)
Z	4	4

Source(s):[\[2\]](#)[\[7\]](#)

Thermal Properties

Heating **manganese(III) phosphate** monohydrate does not yield the anhydrous form.[\[1\]](#) Instead, it undergoes decomposition. The process begins at approximately 200°C with dehydration accompanied by the reduction of manganese(III).[\[8\]](#)[\[9\]](#) The compound completely transforms into manganese(II) pyrophosphate ($Mn_2P_2O_7$) at temperatures between 420°C and 500°C.[\[1\]](#)[\[8\]](#)

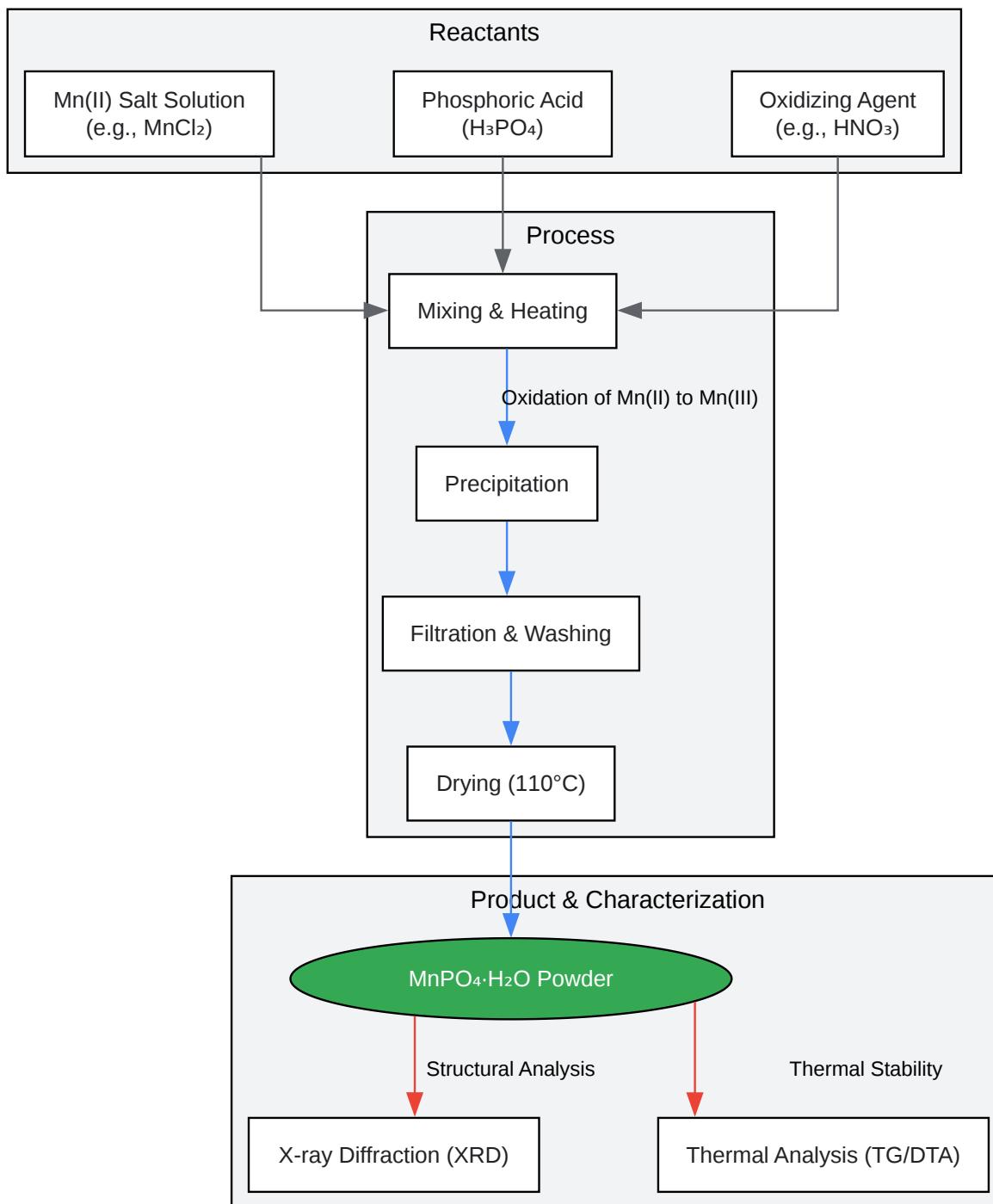
Property	Value	Source(s)
Decomposition Onset	~200 °C	[8] [9]
Final Decomposition Temp.	420 - 500 °C	[1] [8]
Decomposition Product	Manganese(II) pyrophosphate ($Mn_2P_2O_7$)	[1] [8]
Decomposition Reaction	$4 MnPO_4 \cdot H_2O \rightarrow 2 Mn_2P_2O_7 + 4 H_2O + O_2$	[1]
Activation Energy (Reduction)	176.8 kJ mol ⁻¹	[8]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of $MnPO_4 \cdot H_2O$ in a research setting.

Synthesis Protocol: Oxidation of Mn(II)

This common method involves the oxidation of a manganese(II) salt in the presence of phosphoric acid.[\[1\]](#)[\[4\]](#)[\[8\]](#)


Materials:

- Manganese(II) chloride tetrahydrate (or manganese(II) nitrate)
- Concentrated phosphoric acid (e.g., 85%)
- Concentrated nitric acid (e.g., 61%)
- Deionized water

- Acetone

Procedure:

- To a warm solution of a manganese(II) salt (e.g., 34.2 g of $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$ in 50 cm^3 of water), add concentrated phosphoric acid (e.g., 30 g) and concentrated nitric acid (e.g., 10 g).[4][8]
- Heat the mixture gently (e.g., on a steam bath) in a fume hood. Oxides of nitrogen will evolve as the solution turns amethyst.[4]
- Continue heating and concentrating the solution until a green-grey precipitate of $\text{MnPO}_4 \cdot \text{H}_2\text{O}$ forms.[4][8]
- After cooling, add deionized water to the mixture.[8]
- Collect the precipitate by suction filtration.[2][4]
- Wash the solid with deionized water, followed by a rinse with acetone to aid in drying.[4]
- Dry the final product in an oven at 110°C.[8]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of MnPO₄·H₂O.

Characterization Protocol: X-ray Diffraction (XRD)

XRD is the primary technique used to confirm the crystal structure and phase purity of the synthesized material.[2]

Instrument:

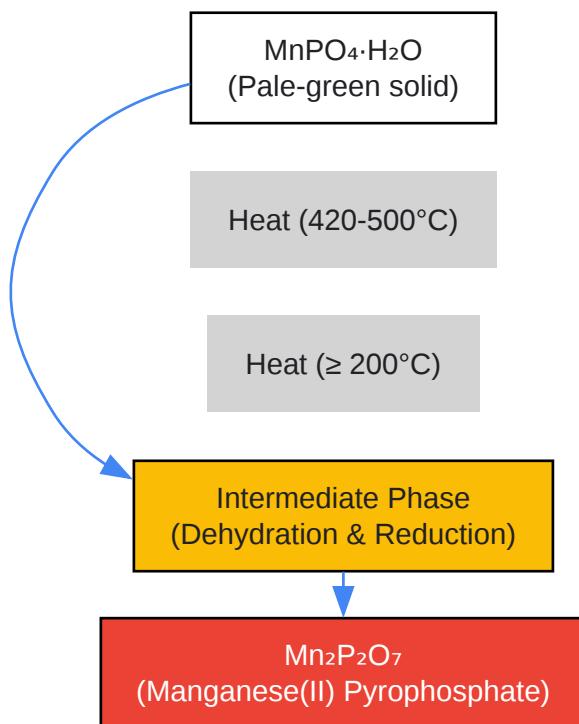
- Powder X-ray diffractometer, typically with a Cu K α radiation source.[2]

Procedure:

- Prepare a finely ground powder sample of the synthesized MnPO₄·H₂O.[2]
- Mount the powder on a flat sample holder.
- Record the diffraction pattern over a 2 θ range, typically from 10° to 80°.[2]
- Analyze the resulting pattern by comparing peak positions and intensities to a standard reference pattern (e.g., JCPDS No. 44-0071) or by performing Rietveld refinement to determine lattice parameters.[2][10]

Characterization Protocol: Thermal Analysis (TG/DTA)

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathway.[2][8]


Instrument:

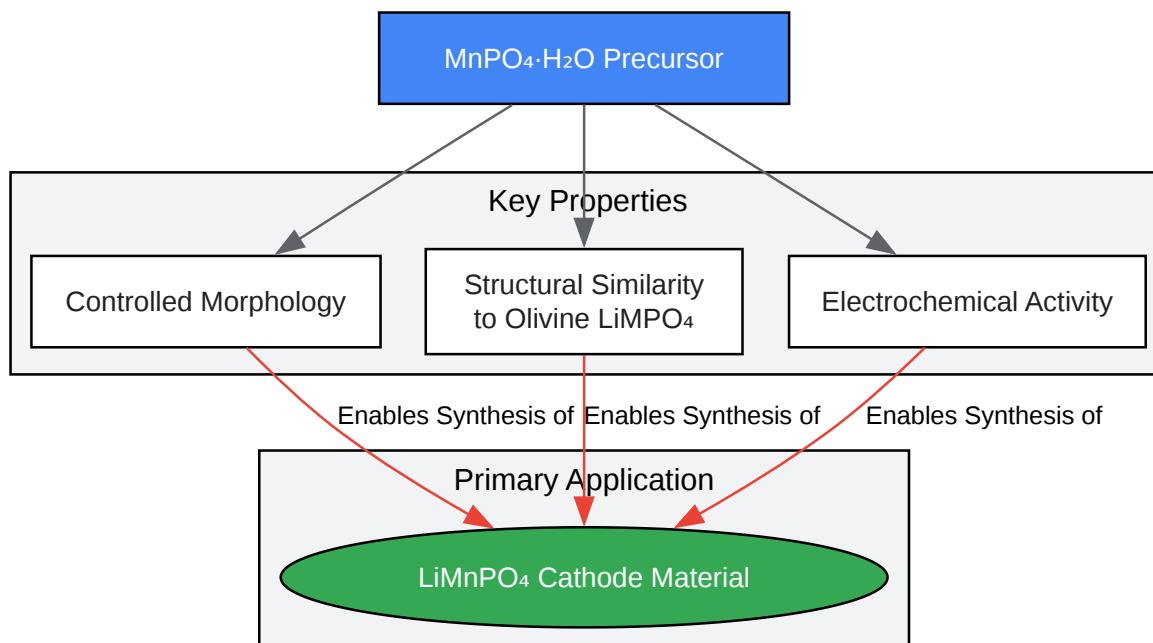
- A simultaneous thermal analyzer (TG-DTA).[2]

Procedure:

- Place a small, accurately weighed amount of the sample (e.g., 30-40 mg) into a crucible (e.g., alumina).[2][8]
- Heat the sample at a constant rate (e.g., 5-20 °C/min) in a controlled atmosphere (e.g., air). [2][8]
- Use an inert reference material, such as ignited α -Al₂O₃, in the DTA sample block.[8]

- Record the sample's weight loss (TG) and the temperature difference between the sample and reference (DTA) as a function of temperature.
- Analyze the data to identify temperatures of dehydration and decomposition events.[2]

[Click to download full resolution via product page](#)


Caption: Thermal decomposition pathway of **manganese(III) phosphate** monohydrate.

Applications

The properties of MnPO₄·H₂O make it a valuable material in several advanced applications.

- **Battery Materials:** It serves as a key precursor for the synthesis of olivine-structured LiMnPO₄, a cathode material for lithium-ion batteries.[3] The structural similarity allows for a transformation into LiMnPO₄ without major rearrangements, enabling control over the final product's morphology.[3]
- **Supercapacitors:** When composited with graphene oxide, MnPO₄·H₂O nanowires have demonstrated high specific capacitance (287.9 F·g⁻¹ at 0.625 A·g⁻¹), suggesting potential as an electrode material for high-performance supercapacitors.[10]

- **Catalysis:** The compound is used as a catalyst in various chemical reactions, including organic synthesis.[2][5]
- **Other Applications:** It also finds use in the production of fertilizers, pigments, coatings, and corrosion inhibitors.[5][11] Additionally, it is employed as an intermediate in the synthesis of pharmaceuticals.[6]

[Click to download full resolution via product page](#)

Caption: Logical relationship of $\text{MnPO}_4 \cdot \text{H}_2\text{O}$ as a precursor for battery materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manganese(III) phosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]

- 3. electrochemsci.org [electrochemsci.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Manganese(III) phosphate hydrate, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [manganese(III) phosphate monohydrate properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077653#manganese-iii-phosphate-monohydrate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com